N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine ring, and a tosyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenylamine with α-haloketones under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate amine precursors.
Tosylation: The tosyl group is added by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the thiazole and piperidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-3-9-20(10-4-16)32(28,29)26-13-11-18(12-14-26)22(27)25-23-24-21(15-31-23)17-5-7-19(30-2)8-6-17/h3-10,15,18H,11-14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMWHNLEKGGIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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